Spacer Length Optimization for Antibody-Drug Conjugate (ADC) Performance
The PEG8 spacer in N3-PEG8-Tos provides a molecular length of approximately 35.2 Å. This dimension is a critical determinant for achieving an optimal drug-to-antibody ratio (DAR) of 2–4 in ADC synthesis, which is associated with maximized therapeutic efficacy. In contrast, shorter PEG linkers (<6 units) are documented to increase steric hindrance, reducing payload conjugation efficiency, while longer PEG chains (>12 units) can lead to undesirable aggregation or nonspecific binding in vivo .
| Evidence Dimension | PEG Spacer Length |
|---|---|
| Target Compound Data | Approximately 35.2 Å |
| Comparator Or Baseline | Shorter linkers (<6 PEG units) and longer linkers (>12 PEG units) |
| Quantified Difference | N3-PEG8-Tos length is specifically linked to optimal DAR of 2-4; shorter linkers cause steric hindrance; longer linkers promote aggregation. |
| Conditions | ADC synthesis and performance assessment |
Why This Matters
For ADC development, the PEG8 spacer length is a critical parameter for balancing conjugation efficiency and conjugate stability, directly impacting the potential therapeutic index of the final drug candidate.
